molecular formula C5H5ClN2O B155678 3-Chloro-5-methoxypyridazine CAS No. 123696-02-6

3-Chloro-5-methoxypyridazine

Cat. No.: B155678
CAS No.: 123696-02-6
M. Wt: 144.56 g/mol
InChI Key: XLGRINRFBNCHQS-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxypyridazine is a heterocyclic organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position of the pyridazine ring.

Mechanism of Action

Mode of Action

It is known that the compound can undergo various reactions

Biochemical Pathways

It is known that the compound can undergo methoxylation , a process that could potentially affect various biochemical pathways. The downstream effects of these pathways are yet to be determined.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant These properties suggest that the compound could have good bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Chloro-5-methoxypyridazine are not well-documented. It is known that pyridazine rings, which this compound contains, have unique physicochemical properties. They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Molecular Mechanism

It is known that the compound undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxypyridazine typically involves the methoxylation of 3,4,5-trichloropyridazine. This process can be carried out using sodium methoxide (NaOMe) as the methoxylating agent. The reaction proceeds under controlled conditions to selectively replace one of the chlorine atoms with a methoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Methoxide (NaOMe): Used for methoxylation reactions.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-Chloro-5-methoxypyridazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGRINRFBNCHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450350
Record name 3-CHLORO-5-METHOXYPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123696-02-6
Record name 3-Chloro-5-methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123696-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-CHLORO-5-METHOXYPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxypyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Hydroxy-5-methoxypyridazine (629.6 g, 4.99 moles) and phosphorous oxychloride (2.5 L, 27 moles) were added to a 5 L round bottomed flask equipped with a heating mantle and a mechanical stirrer. The resulting stirred slurry was rapidly heated (<30 min) to 75° C. At this temperature the heating mantle was removed. The reaction mixture continued to exotherm to a final temperature of 82.3° C. After the solids had dissolved in the darkening reaction mixture, stirring was continued an additional 2 minutes. The homogeneous reaction mixture was then rapidly cooled to room temperature with an ice/water bath. The reaction mixture was concentrated via rotary evaporator using pump vacuum and a water bath temperature of 45° C. The residue was taken up in 2 L of CH2Cl2 and slowly poured into a stirring mixture of 2 L CH2Cl2 and 6 L of H2O chilled to 10° C. The layers were separated and enough 50% NaOH was added to the aqueous phase to give a pH of 2-4. The aqueous phase was extracted with additional CH2Cl2 (2×2 L). The combined organic layers were washed with 4 L of H2O and dried (MgSO4). The solution was vacuum filtered through 1 kg of silica gel. The silica gel was washed with 4 L of ethyl acetate/hexanes (1:1). The filtrate was concentrated in vacuo to afford 564 g (78% yield) of 3-chloro-5-methoxypyridazine as a pale yellow solid. The product was stored in a freezer to prevent gradual decomposition. The product was recrystallized from ethyl acetate/cyclohexane to give a white solid, mp=98°-100° C.
Quantity
629.6 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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